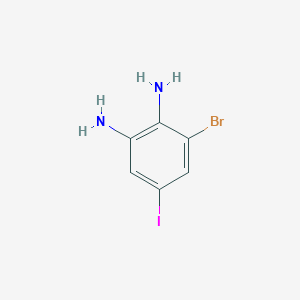
3-Bromo-5-iodo-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-iodo-1,2-benzenediamine is an aromatic compound with the molecular formula C6H6BrIN2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1,2-benzenediamine typically involves multi-step reactions starting from 1,2-benzenediamine. One common method includes:
Reduction: Conversion of nitro groups to amine groups.
Halogenation: Introduction of bromine and iodine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale application of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-1,2-benzenediamine can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or iodine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the amine groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the amine groups to form different functional groups.
Scientific Research Applications
3-Bromo-5-iodo-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The amine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,2-benzenediamine
- 5-Iodo-1,2-benzenediamine
- 3-Chloro-5-iodo-1,2-benzenediamine
Uniqueness
3-Bromo-5-iodo-1,2-benzenediamine is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H6BrIN2 |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
3-bromo-5-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6BrIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 |
InChI Key |
AORBYTQDPDCGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



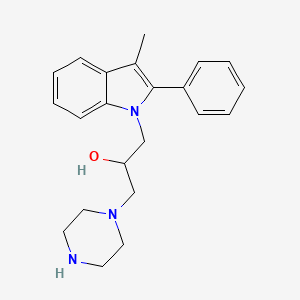
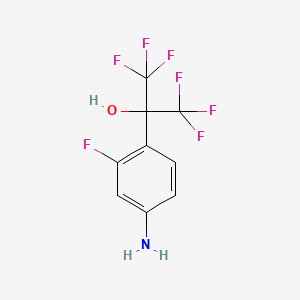
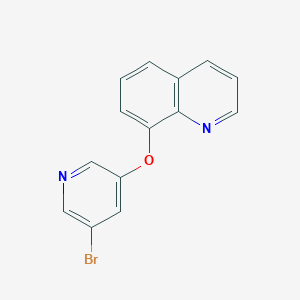
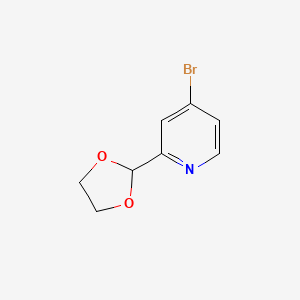
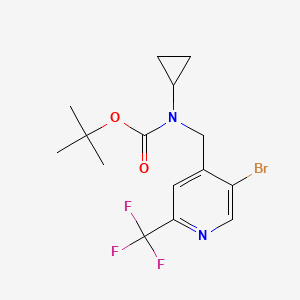
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
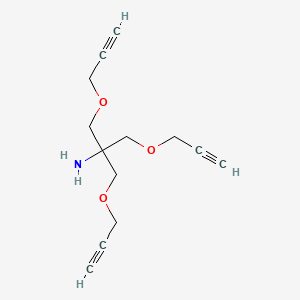
![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
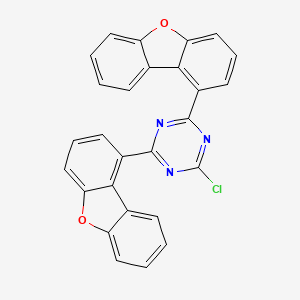
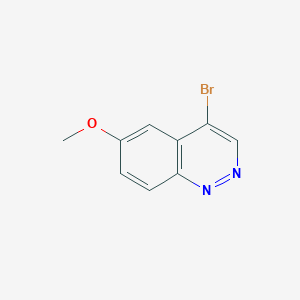
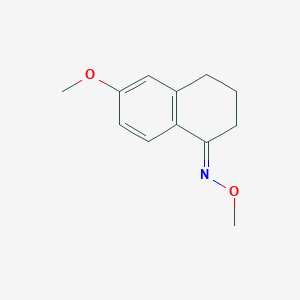
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
